molecular formula C11H20N2O5 B11482595 Diethyl {amino[(3-hydroxypropyl)amino]methylidene}propanedioate

Diethyl {amino[(3-hydroxypropyl)amino]methylidene}propanedioate

Cat. No.: B11482595
M. Wt: 260.29 g/mol
InChI Key: BTVKAFRVGBUYEI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound with a molecular formula of C11H20N2O5. This compound is known for its unique structure, which includes both amino and hydroxypropyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves the reaction of diethyl malonate with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxypropyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of 1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE.

    Amino acids: Share similar functional groups and can undergo similar reactions.

    Hydroxypropyl derivatives: Compounds with hydroxypropyl groups that exhibit similar chemical behavior.

Uniqueness

1,3-DIETHYL 2-{AMINO[(3-HYDROXYPROPYL)AMINO]METHYLIDENE}PROPANEDIOATE is unique due to its combination of amino and hydroxypropyl groups, which confer distinct reactivity and versatility in various applications. This uniqueness makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl (E)-3-ethoxy-3-hydroxy-2-[N'-(3-hydroxypropyl)carbamimidoyl]prop-2-enoate

InChI

InChI=1S/C11H20N2O5/c1-3-17-10(15)8(11(16)18-4-2)9(12)13-6-5-7-14/h14-15H,3-7H2,1-2H3,(H2,12,13)/b10-8+

InChI Key

BTVKAFRVGBUYEI-CSKARUKUSA-N

Isomeric SMILES

CCO/C(=C(\C(=NCCCO)N)/C(=O)OCC)/O

Canonical SMILES

CCOC(=C(C(=NCCCO)N)C(=O)OCC)O

Origin of Product

United States

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